p-Chloro-n-propylbenzylamine
Overview
Description
p-Chloro-n-propylbenzylamine is an organic compound with the molecular formula C10H14ClN . It is a structural analog of methamphetamine.
Physical And Chemical Properties Analysis
p-Chloro-n-propylbenzylamine has a molecular weight of 183.678 g/mol, a density of 1.0±0.1 g/cm3, and a boiling point of 245.8±15.0°C at 760 mmHg . The melting point and other specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
Analytical Methodologies
- Solid-Phase Microextraction (SPME) with On-Fibre Derivatization : Studies have demonstrated the application of SPME with on-fibre derivatization for determining volatile carbonyl compounds in samples. This method, involving o-2,3,4,5,6-(Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) as a derivatization reagent, has been optimized for sensitivity and selectivity, showing potential for analyzing complex organic compounds in environmental and biological matrices (Iglesias, Gallardo, & Medina, 2010).
Environmental Monitoring and Safety
- Halogenated By-Products of Chemicals in Chlorinated Water : Research on parabens in chlorinated water revealed the formation of chlorinated and brominated by-products. This suggests a broader concern for environmental and water safety regarding chemical transformations, which could extend to compounds like p-Chloro-n-propylbenzylamine when considering its behavior and transformation in aquatic environments (Canosa et al., 2006).
Chemical Synthesis and Catalysis
- Polymer Supported Vanadium and Molybdenum Complexes : The development of polymer-supported catalysts for oxidation and oxidative bromination demonstrates the role of complex chemistry in synthesizing and modifying organic compounds. Such methodologies could be relevant for the functionalization or transformation of p-Chloro-n-propylbenzylamine in synthetic chemistry applications (Maurya, Kumar, & Manikandan, 2006).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDMTQUDHVPBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342315 | |
Record name | p-Chloro-n-propylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Chloro-n-propylbenzylamine | |
CAS RN |
55245-43-7 | |
Record name | p-Chloro-n-propylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.